Lipinski and Oprea Compliance: CAS 866008-02-8 vs. 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
CAS 866008-02-8 exhibits zero violations of Lipinski’s rule of five and satisfies Oprea’s lead-like rule, whereas the regioisomeric comparator 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 320423-50-5) violates Oprea’s lead-like criteria due to a higher molecular weight, increased rotatable bond count, and a larger topological polar surface area [1].
| Evidence Dimension | Drug‑likeness and lead‑likeness rule violations |
|---|---|
| Target Compound Data | Lipinski violations = 0; Oprea lead‑like = 1 (pass) [1] |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 320423-50-5): Oprea lead‑like = 0 (fail) [1] |
| Quantified Difference | Target compound passes both filters; comparator fails Oprea lead‑like rule |
| Conditions | Computed physicochemical descriptors from MMsINC database |
Why This Matters
For early‑stage drug discovery, a building block that satisfies both Lipinski and Oprea rules reduces the risk of downstream ADMET attrition, making CAS 866008-02-8 a superior choice for fragment‑based or lead‑optimization libraries.
- [1] MMsINC Database. Molecule MMs02305752 vs. 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde. http://mms.dsfarm.unipd.it (accessed 2026-04-30). View Source
